Enhanced Lipophilicity (XLogP3 = 6) Relative to an Isomeric Aliphatic Analog Confers Superior Predicted Membrane Penetration
The target compound exhibits a computed XLogP3 of 6, which is 0.3 log units higher than that of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide, an isomeric analog with the same molecular formula (C22H25N3OS) but aliphatic substitution at the 5-position [1]. In drug discovery, each unit increase in logP corresponds to approximately a 10-fold increase in lipid partitioning, indicating that the mesityl-substituted compound may achieve significantly greater passive membrane diffusion .
| Evidence Dimension | Computed lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 6 (computed by PubChem XLogP3 3.0) |
| Comparator Or Baseline | N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide: logP = 5.7022 (computed) |
| Quantified Difference | ΔlogP = +0.2978 (target more lipophilic) |
| Conditions | In silico prediction using PubChem XLogP3 algorithm and standard logP calculators |
Why This Matters
Higher lipophilicity directly influences the compound's ability to cross biological membranes, which is critical for intracellular target engagement and CNS drug discovery programs where brain penetration is required.
- [1] PubChem. Compound Summary for CID 3558072: 4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. National Center for Biotechnology Information (2025). View Source
